![molecular formula C8H2ClIN2S B1609804 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile CAS No. 700844-18-4](/img/structure/B1609804.png)
4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile
Overview
Description
4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile is a heterocyclic compound that contains both chlorine and iodine atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-chloro-5-iodopyridine as a starting material, which undergoes a series of reactions including halogenation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halogenating agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various substituted derivatives and oxidized or reduced forms of the compound .
Scientific Research Applications
4-Chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound featuring a thieno[2,3-b]pyridine core with chlorine, iodine, and a cyano group. It has a molecular formula of C₈H₂ClIN₂S and a molecular weight of approximately 320.54 g/mol. This compound's structure and chemical properties make it useful in various scientific research applications [2, 3].
Potential Applications
- Synthesis of Pharmaceuticals and Agrochemicals this compound can be used as a building block in the synthesis of pharmaceuticals and agrochemicals .
- Inhibitor of Protein Kinases Derivatives of thieno[2,3-b]pyridine, including this compound, have been studied for their potential as inhibitors of protein kinase C theta (PKCθ), which is relevant in diseases such as cancer and autoimmune disorders. The presence of halogens enhances the binding affinity and selectivity of these compounds toward biological targets.
Comparison with Similar Compounds
Compound Name | Structural Features | Notable Activities |
---|---|---|
4-Chloro-thieno[2,3-b]pyridine-5-carbonitrile | Lacks iodine; similar core structure | Inhibitor of protein kinases |
5-Iodo-thieno[3,2-b]pyridine | Different positioning of iodine | Antimicrobial properties |
4-Bromo-thieno[2,3-b]pyridine | Bromine instead of chlorine | Anti-inflammatory effects |
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile include other halogenated heterocycles such as:
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 2-Chloro-5-iodopyridine
- 4-Chloro-5-cyano-7-azaindole
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine and iodine atoms within the thieno[2,3-B]pyridine framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various specialized applications .
Biological Activity
4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile (CAS No. 700844-18-4) is a compound that belongs to the thieno[2,3-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of protein kinases. Understanding its biological activity is crucial for its application in therapeutic contexts, including treatment for various diseases such as cancer and autoimmune disorders.
- Molecular Formula : C₈H₂ClIN₂S
- Molecular Weight : 320.54 g/mol
- Physical Form : Yellow solid
- Storage Conditions : 2-8°C for stability .
This compound functions primarily as a protein kinase inhibitor . Protein kinases are vital enzymes that regulate various cellular processes through phosphorylation. The inhibition of these enzymes can lead to significant therapeutic effects, especially in cancer treatment where aberrant kinase activity is common.
Inhibition of Specific Kinases
Research indicates that this compound exhibits inhibitory activity against several key protein kinases:
- CAMKK2 (Calcium/Calmodulin-dependent Protein Kinase Kinase 2) : This kinase plays a critical role in metabolic and inflammatory processes, making it a target for cancer therapies. Inhibition of CAMKK2 has been shown to reduce cell proliferation and induce apoptosis in various cancer cell lines .
Biological Activity Data
Biological Activity | Target | Reference |
---|---|---|
Inhibition of CAMKK2 | Cancer cell lines | |
Anti-inflammatory effects | Autoimmune diseases | |
Potential use in treating diabetes | Metabolic regulation |
Case Studies and Research Findings
- In Vitro Studies : A systematic survey identified this compound as a potent inhibitor of CAMKK2 with an IC₅₀ value indicating high potency. This study highlighted its potential as a starting point for medicinal chemistry optimization aimed at developing selective inhibitors for therapeutic use .
- Therapeutic Applications : The compound has been associated with the treatment of autoimmune conditions such as arthritis and multiple sclerosis. Its ability to modulate kinase activity suggests it could help manage inflammation and immune responses effectively .
- Mechanistic Insights : The co-crystal structure studies reveal that the compound forms critical interactions with the ATP-binding site of CAMKK2, which is essential for its inhibitory action. This structural insight aids in understanding how modifications to the compound could enhance its efficacy and selectivity .
Properties
IUPAC Name |
4-chloro-2-iodothieno[2,3-b]pyridine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClIN2S/c9-7-4(2-11)3-12-8-5(7)1-6(10)13-8/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKJXFBGCCSYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=C(C(=C21)Cl)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434679 | |
Record name | 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700844-18-4 | |
Record name | 4-CHLORO-2-IODOTHIENO[2,3-B]PYRIDINE-5-CARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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